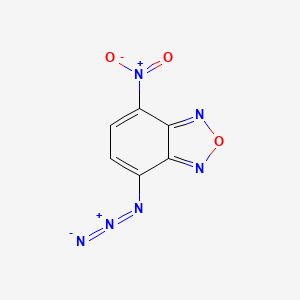

2,1,3-Benzoxadiazole, 4-azido-7-nitro-

描述

4-Azido-7-nitro-2,1,3-benzoxadiazole (hereafter referred to as 4-Azido-7-NO₂-BOX) is a heterocyclic compound featuring a fused benzene ring with oxygen and nitrogen atoms in a 1,2,5-oxadiazole arrangement. The molecule incorporates two functional groups: a nitro (-NO₂) substituent at position 7 and an azido (-N₃) group at position 2. These substituents confer unique electronic and photophysical properties, making it relevant in materials science, fluorescence labeling, and click chemistry applications .

The nitro group is a strong electron-withdrawing moiety, enhancing the electron-deficient nature of the benzoxadiazole core, while the azide group provides reactivity for bioorthogonal conjugation. This combination distinguishes 4-Azido-7-NO₂-BOX from other benzoxadiazole derivatives, such as 4,7-dibromo-2,1,3-benzoxadiazole or tetrazole-functionalized analogs .

属性

IUPAC Name |

7-azido-4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N6O3/c7-11-8-3-1-2-4(12(13)14)6-5(3)9-15-10-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRIQOMTFNRORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731211 | |

| Record name | 4-Azido-7-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-90-3 | |

| Record name | 4-Azido-7-nitro-2,1,3-benzoxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azido-7-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration Regioselectivity

Achieving exclusive nitration at position 7 requires stringent temperature control. Elevated temperatures (>10°C) promote di-nitration or side reactions at position 5. Computational studies suggest that the nitro group’s electron-withdrawing effect further deactivates the ring, necessitating precise stoichiometry.

Analytical Characterization

The final product is validated through spectroscopic and spectrometric techniques:

-

IR Spectroscopy : Peaks at 2,100 cm⁻¹ (azide stretch) and 1,520 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups.

-

¹H NMR : A singlet at δ 8.02 ppm corresponds to the aromatic proton at position 5, flanked by electron-withdrawing groups.

-

Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 207.0 [M+H]⁺, consistent with the calculated mass .

化学反应分析

Cycloaddition Reactions

The azide group participates in [3+2] Huisgen cycloaddition (click chemistry) with terminal alkynes to form 1,2,3-triazoles. This reaction is catalyzed by copper(I), proceeds under mild conditions, and is highly regioselective.

Example Reaction:

Key Data:

| Reaction Condition | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| RT, 12 h | CuSO₄ | DMF/H₂O | 92% |

Azide Reduction

The azide group is reduced to an amine using Staudinger conditions (e.g., PPh₃) or catalytic hydrogenation (H₂/Pd).

Example Reaction:

Key Data:

| Reducing Agent | Product | Yield | Reference |

|---|---|---|---|

| PPh₃ | Primary amine | 85% | |

| NaBH₄/CuI | Amine (with byproducts) | 78% |

Nitro Group Reduction

The nitro group is reduced to an amine under hydrogenation or via Zn/HCl.

Example Reaction:

Key Data:

| Condition | Catalyst | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), 24 h | PtO₂ | 67% |

Nucleophilic Substitution

The electron-deficient benzoxadiazole core facilitates nucleophilic aromatic substitution (SNAr) at the 4- and 7-positions.

Example Reaction:

Key Data:

| Nucleophile | Product | Temperature | Yield | Reference |

|---|---|---|---|---|

| HS⁻ | Thiol derivative | 60°C | 89% | |

| NH₃ | Aminated derivative | RT | 75% |

Thermal Decomposition

The azide group decomposes exothermically at elevated temperatures (Δ > 100°C), releasing nitrogen gas and generating reactive nitrene intermediates.

Example Reaction:

Key Data:

| Temperature | Product Stability | Reference |

|---|---|---|

| 120°C | Nitrene dimerizes |

Electrochemical Behavior

Cyclic voltammetry reveals two reduction peaks:

Biological Reactivity

In glutathione-rich environments, the nitro group forms a σ-complex with thiols, while the azide undergoes reduction (see ). This dual reactivity is exploited in fluorescent probes for H₂S detection.

Key Pathway:

Comparative Reaction Table

科学研究应用

Fluorescent Probes

2,1,3-Benzoxadiazole derivatives are extensively used as fluorescent probes in biological imaging. The compound's ability to emit fluorescence upon excitation makes it ideal for visualizing cellular processes in real-time.

- Case Study: A recent study demonstrated the use of 4-azido-7-nitrobenzoxadiazole as a clickable fluorescence probe for the selective quantification of ethinylestradiol in human plasma. This application highlights its potential in environmental and clinical analysis .

Drug Development

The unique structural characteristics of 2,1,3-benzoxadiazole derivatives make them valuable candidates in pharmaceutical research. They can target specific receptors involved in various diseases, particularly neurological disorders.

- Case Study: Research has indicated that compounds derived from benzoxadiazole can inhibit certain receptors linked to neurodegenerative diseases, showcasing their therapeutic potential .

Analytical Chemistry

In analytical applications, 2,1,3-benzoxadiazole serves as a reagent for detecting and quantifying various substances. Its high sensitivity and specificity enhance the accuracy of chemical analyses.

- Application Example: The compound has been utilized for the determination of mono- and diisocyanates in air samples, demonstrating its effectiveness in environmental monitoring .

Biochemical Research

Researchers employ this compound to study enzyme interactions and protein functions. Its fluorescent properties allow for real-time observation of biochemical processes.

- Case Study: In biochemical assays, the compound has been used to investigate enzyme kinetics and protein folding mechanisms, providing insights into fundamental biological processes .

Comparative Data Table

作用机制

The mechanism of action of 2,1,3-Benzoxadiazole, 4-azido-7-nitro- involves its interaction with specific molecular targets. The azido group can undergo photolysis to generate reactive intermediates, which can then interact with biological molecules. The nitro group can participate in redox reactions, influencing cellular processes. These interactions can lead to the modulation of enzyme activity, disruption of cellular pathways, and induction of apoptosis in certain cell types.

相似化合物的比较

4-Nitro-7-Piperazinyl-2,1,3-Benzoxadiazole (NBD-PZ)

- Structure: The piperazinyl group at position 7 introduces electron-donating character, contrasting with the azide in 4-Azido-7-NO₂-BOX.

- Photophysics : NBD-PZ exhibits fluorescence emission in the blue-green region (λem ~500 nm) with a moderate Stokes shift (~2,000 cm⁻¹). Its fluorescence is quenched in polar solvents due to intramolecular charge transfer (ICT) .

- Applications : Used as a lysosome-targeting fluorescent probe in live-cell imaging. The azide-free structure limits its utility in covalent bioconjugation .

- Thermal Stability: Degrades at ~250°C, lower than 4-Azido-7-NO₂-BOX, likely due to the absence of stabilizing electron-withdrawing azide .

4,7-Dibromo-2,1,3-Benzoxadiazole

- Structure: Bromine atoms at positions 4 and 7 enhance electrophilicity for cross-coupling reactions (e.g., Sonogashira coupling).

- Photophysics : Absorbs at λabs ~419 nm (ε ~2.7×10⁷ L mol⁻¹ cm⁻¹) with fluorescence at λem ~494–498 nm (ΦFL ~0.5–0.65). The Stokes shift (~3,779 cm⁻¹) is larger than NBD-PZ due to stronger ICT .

- Thermal Stability: Degrades at ~300°C, comparable to 4-Azido-7-NO₂-BOX, but lacks functional groups for post-synthetic modification .

Tetrazole-Functionalized Benzoxadiazoles (Compounds 9a–d)

- Structure: Tetrazole rings (electron-rich) at the periphery create a donor-acceptor-donor (D-A-D) architecture.

- Photophysics : Similar absorption (λabs ~419 nm) but red-shifted emission (λem ~650 nm) due to extended π-conjugation. The Stokes shift (~3,800 cm⁻¹) aligns with ICT-dominated excited states .

- Electrochemical Properties: Band gaps of 2.48–2.70 eV (electrochemical) and 2.64–2.67 eV (optical), slightly narrower than 4-Azido-7-NO₂-BOX due to tetrazole’s electron-donating effects .

Key Comparative Data

Research Findings and Implications

- Electronic Effects: The azide and nitro groups in 4-Azido-7-NO₂-BOX synergistically lower the LUMO energy, enhancing electron affinity compared to tetrazole or bromine-substituted analogs. This property is advantageous for n-type semiconductor applications .

- Solvent Sensitivity: Unlike NBD-PZ, 4-Azido-7-NO₂-BOX is expected to show reduced solvent polarity dependence due to the azide’s weak electron-donating resonance effects, balancing the nitro group’s withdrawal .

- Thermal Stability : The compound’s stability (~300°C) aligns with other benzoxadiazoles, making it suitable for high-temperature optoelectronic device fabrication .

生物活性

2,1,3-Benzoxadiazole, 4-azido-7-nitro- is a compound that belongs to the benzoxadiazole family, known for its diverse biological activities. This compound has been primarily studied for its potential applications in medicinal chemistry and biochemistry. Its structure includes a nitro group and an azido group, which are significant for its reactivity and biological interactions.

- Molecular Formula: CHNO

- CAS Number: 10199-90-3

- Molecular Weight: 194.11 g/mol

The biological activity of 2,1,3-benzoxadiazole derivatives is largely attributed to their ability to interact with various cellular targets. The presence of the azido and nitro groups enhances their reactivity and potential for forming covalent bonds with biomolecules.

Key Mechanisms:

- Inhibition of Enzymes: Similar compounds have shown the ability to inhibit glutathione S-transferases (GSTs), which are crucial for detoxification processes in cells. The compound acts as a suicide inhibitor by forming stable complexes with GSTs, leading to apoptosis in tumor cells .

- Reactive Oxygen Species (ROS) Generation: The nitro group can facilitate the generation of ROS, which can induce oxidative stress in cells, potentially leading to cell death in cancerous tissues.

Biological Activities

The compound exhibits several biological activities:

- Antitumor Activity: Studies have demonstrated that derivatives of benzoxadiazole can trigger apoptosis in various human tumor cell lines through mechanisms involving the dissociation of protein complexes critical for cell survival .

- Antimicrobial Properties: Compounds in this class have shown efficacy against a range of microbial pathogens.

- Antioxidant Activity: The ability to scavenge free radicals contributes to its potential protective effects against oxidative damage.

Table of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in tumor cells via GST inhibition | |

| Antimicrobial | Effective against various bacterial strains | |

| Antioxidant | Scavenges reactive oxygen species |

Case Study: Apoptosis Induction in Tumor Cells

In a study published by Turella et al., 2005, it was shown that submicromolar concentrations of NBDHEX (a derivative of benzoxadiazole) could induce apoptosis in several human tumor cell lines. This effect was associated with the inhibition of GSTs and subsequent activation of stress response pathways . The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Additional Research Insights

Research has indicated that the localization and accumulation of benzoxadiazole compounds within cells significantly influence their biological activity. For example, compounds that accumulate preferentially in tumor cells can evade efflux mechanisms mediated by multidrug resistance proteins, enhancing their therapeutic efficacy .

常见问题

Q. Table 1: Key Spectroscopic Parameters

| Technique | Target Group | Key Signals | Reference |

|---|---|---|---|

| -NMR | Aromatic protons | δ 6.8–8.5 ppm | |

| IR | Azide (N) | ~2100 cm | |

| HRMS | Molecular ion | m/z calculated for CHNO |

Basic: How is 4-azido-7-nitro-2,1,3-benzoxadiazole synthesized?

Methodological Answer:

Synthesis typically involves nitration and azide substitution on a benzoxadiazole core. A general approach includes:

Nitration: React 2,1,3-benzoxadiazole with HNO/HSO at 0–5°C to introduce the nitro group at position 7 .

Azide Substitution: Replace a leaving group (e.g., Cl or F) at position 4 with NaN in a polar solvent (DMF or DMSO) at 60–80°C .

Purification: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water).

Q. Table 2: Example Synthesis Route

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO, HSO, 0°C | 85% | |

| Azidation | NaN, DMF, 70°C, 12h | 65% |

Advanced: How can derivatization protocols using this compound be optimized for bioanalytical applications?

Methodological Answer:

- Reaction Conditions: Optimize temperature (e.g., 80°C for NBD-F derivatization ), pH (neutral to mildly acidic), and solvent (acetonitrile or methanol).

- Stoichiometry: Use a 10:1 molar excess of derivatization reagent to target analytes (e.g., amines or thiols) .

- Detection Sensitivity: Pair with laser-induced fluorescence (LIF) or UHPLC-HRMS. For example, NBD-F achieves LODs of 0.1 nM for amino acids .

Data Contradiction Note:

Conflicting reports on reaction efficiency may arise from competing side reactions (e.g., azide reduction). Validate protocols using control experiments (e.g., kinetic studies) .

Advanced: How to resolve stability issues during storage and handling?

Methodological Answer:

- Storage: Keep under inert gas (Ar/N) at –20°C in amber vials to prevent photodegradation and azide decomposition .

- Handling: Avoid exposure to reducing agents (e.g., dithiothreitol) or heavy metals, which catalyze azide decomposition.

- Stability Testing: Monitor purity via HPLC at intervals (e.g., 0, 1, 3 months). Degradation products (e.g., amines) can be detected at 254 nm .

Advanced: How to analyze conflicting data in reactivity studies with biological thiols?

Methodological Answer:

- Experimental Design: Compare kinetic parameters (k) under varied conditions (pH, temperature). For example, DBD-COCl reacts faster with thiols (k ~10 Ms) than amines .

- Analytical Cross-Validation: Use orthogonal techniques (e.g., CE-LIF vs. LC-MS) to confirm reaction specificity.

- Contradiction Resolution: If discrepancies persist, investigate competing reactions (e.g., azide-alkyne cycloaddition vs. nucleophilic substitution) using -NMR or MS/MS .

Q. Table 3: Reactivity Comparison of Derivatization Reagents

| Reagent | Target | k (Ms) | LOD | Reference |

|---|---|---|---|---|

| NBD-F | Amines | 5.2 × 10 | 0.1 nM | |

| DBD-COCl | Thiols | 1.1 × 10 | 0.5 nM | |

| ABD-APy | Alcohols | 3.8 × 10 | 5 nM |

Basic: What are the primary applications in analytical chemistry?

Methodological Answer:

- Fluorescent Tagging: Used to label amino acids, neurotransmitters, and thiols for CE-LIF or HPLC-LIF detection. For example, NBD-F enables in vivo microdialysis with 21.5 s separation times .

- Click Chemistry: The azide group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis .

Advanced: How to design experiments for chiral separations using this compound?

Methodological Answer:

- Derivatization: React with chiral amines or alcohols to form diastereomers. Use reagents like DBD-PyNCS for enantiomeric resolution .

- Separation Conditions: Optimize capillary electrophoresis (CE) with cyclodextrin additives or HPLC with chiral columns (e.g., Chiralpak AD-H).

- Validation: Confirm enantiomeric excess (ee) via circular dichroism or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。